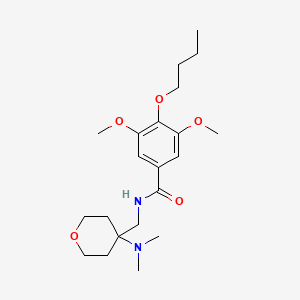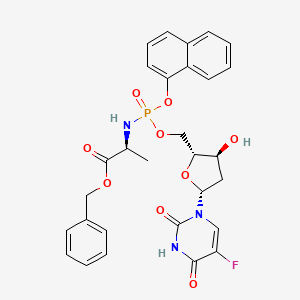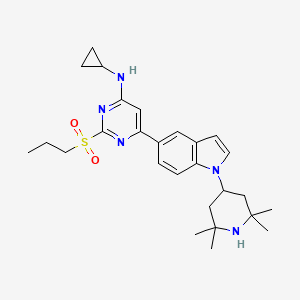
Opiranserin
Descripción general
Descripción
Opiranserin, también conocido por su nombre de código de desarrollo VVZ-149, es un bloqueador selectivo y combinado del transportador de glicina GlyT2, antagonista del receptor de purina P2X3 y antagonista del receptor de serotonina 5-HT2A. Está en desarrollo por Vivozon para el tratamiento intravenoso del dolor posoperatorio . El compuesto es un analgésico no opioide prometedor que tiene como objetivo proporcionar una solución efectiva y segura para el manejo del dolor .
Aplicaciones Científicas De Investigación
Opiranserin tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como un compuesto modelo para estudiar inhibidores del transportador de glicina y antagonistas de los receptores.
Biología: El compuesto se utiliza para investigar el papel de los transportadores de glicina y los receptores de serotonina en los sistemas biológicos.
Medicina: This compound se está desarrollando como un analgésico no opioide para el tratamiento del dolor posoperatorio
Mecanismo De Acción
Opiranserin ejerce sus efectos a través de múltiples mecanismos:
Bloqueador del transportador de glicina GlyT2: Al inhibir el transportador de glicina GlyT2, this compound aumenta la concentración extracelular de glicina, mejorando la neurotransmisión glicinérgica y proporcionando efectos analgésicos.
Antagonista del receptor de purina P2X3: El compuesto bloquea el receptor de purina P2X3, que está involucrado en la señalización del dolor, reduciendo así la percepción del dolor.
Antagonista del receptor de serotonina 5-HT2A: This compound inhibe el receptor de serotonina 5-HT2A, que juega un papel en la modulación del dolor y otros procesos fisiológicos.
Análisis Bioquímico
Biochemical Properties
Opiranserin interacts with several key biomolecules in the body. It acts as a blocker for the glycine GlyT2 transporter, with an IC50 value of 0.86 μM . This means it inhibits the function of this transporter, which plays a crucial role in the reuptake of glycine, a neurotransmitter, in the nervous system .
In addition, this compound acts as an antagonist for the purine P2X3 receptor and the serotonin 5-HT2A receptor, with IC50 values of 0.87 μM and 1.3 μM respectively . These receptors are involved in various biochemical reactions, including pain perception and modulation of mood and behavior .
Cellular Effects
The effects of this compound on cells are primarily related to its role in modulating neurotransmission. By blocking the GlyT2 transporter, it increases the concentration of glycine in the synaptic cleft, which can enhance the inhibitory effects of glycine on neuronal activity .
As an antagonist for the P2X3 and 5-HT2A receptors, this compound can inhibit the activation of these receptors, thereby modulating cellular processes such as pain signaling and serotonin-mediated cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the GlyT2 transporter and the P2X3 and 5-HT2A receptors. By binding to these targets, it inhibits their function, leading to changes in neurotransmission and cellular signaling .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de opiranserin implica varios pasos clave. El material de partida es la tetrahidro-4H-piran-4-ona, que se somete a una reacción de Strecker seguida de reducción para producir 4-aminometil-N,N-dimetiltetrahidro-2H-piran-4-amina. Este intermedio se condensa luego con ácido siríngico para formar N-[[4-(dimetilamino)-tetrahidro-2H-piran-4-il]metil]-4-hidroxi-3,5-dimetoxi-benzamida .
Métodos de producción industrial
Los métodos de producción industrial para this compound no han sido ampliamente documentados. El proceso de síntesis descrito anteriormente se puede ampliar para la producción industrial con la optimización adecuada de las condiciones de reacción y las técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Opiranserin se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o nucleófilos en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la sustitución puede introducir varios grupos funcionales en el anillo benzamida.
Comparación Con Compuestos Similares
Opiranserin es único debido a su mecanismo de acción multidiana. Los compuestos similares incluyen:
ORG25543: Otro inhibidor del transportador de glicina con propiedades analgésicas similares.
Gefapixant: Un antagonista del receptor P2X3 utilizado para el manejo del dolor crónico.
This compound destaca por su inhibición combinada del transportador de glicina GlyT2, el receptor de purina P2X3 y el receptor de serotonina 5-HT2A, lo que lo convierte en un analgésico versátil y efectivo .
Propiedades
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVQWMHZSYCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337278 | |
| Record name | Opiranserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441000-45-8 | |
| Record name | Opiranserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opiranserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opiranserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPIRANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is there interest in developing GlyT2 inhibitors like opiranserin for pain management?
A1: The research highlights that irregularities in spinal glycinergic signaling contribute to the development of chronic pain [, , ]. GlyT2 is responsible for regulating glycine levels in the spinal cord. By inhibiting GlyT2, drugs like this compound aim to increase glycine concentrations, potentially restoring normal signaling and alleviating chronic pain.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













